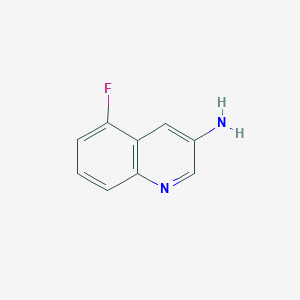

5-Fluoroquinolin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

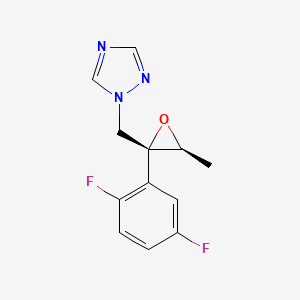

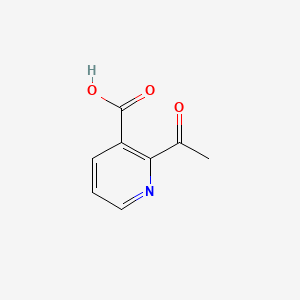

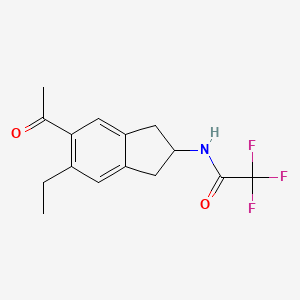

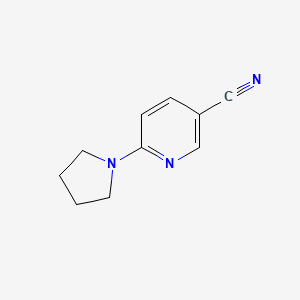

5-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is also known by its IUPAC name, 5-fluoro-3-quinolinylamine . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Fluoroquinolin-3-amine is 1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoroquinolin-3-amine were not found, amines in general are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts that are soluble in water .Physical And Chemical Properties Analysis

5-Fluoroquinolin-3-amine is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

5-Fluoroquinolin-3-amine is a member of the fluoroquinolone family of antibacterials . Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Inhibition of Bacterial DNA-Gyrase

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, inhibit bacterial DNA-gyrase . This enzyme is essential for replication, transcription, and repair of bacterial DNA. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, which makes them effective antibacterial agents .

Antineoplastic Activity

Research studies on antineoplastic activity of certain fluoroquinolones have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Synthesis of Other Compounds

5-Fluoroquinolin-3-amine can be used as a starting material or intermediate in the synthesis of other compounds . It can be modified by incorporating substituents into 1–8 positions or by means of annelation .

Formation of Complexes with Metals

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, can form complexes with metals . These complexes have been studied for their potential applications in various fields .

Research Tool in Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others

5-Fluoroquinolin-3-amine is used by scientists in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

5-Fluoroquinolin-3-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the unwinding and supercoiling of bacterial DNA .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the replication process of bacterial DNA, thereby halting bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-3-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .

Result of Action

The molecular effect of 5-Fluoroquinolin-3-amine’s action is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacteria . This makes 5-Fluoroquinolin-3-amine an effective antibacterial agent .

Eigenschaften

IUPAC Name |

5-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinolin-3-amine | |

CAS RN |

1028302-82-0 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.